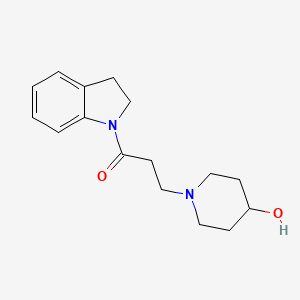![molecular formula C14H20N2O2 B7475292 [4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)
[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone, also known as MMMP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research as a tool compound to study the central nervous system and its associated diseases. MMMP has shown promising results in preclinical studies, which has led to its potential use in the development of new therapeutic agents for various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of [4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual action on the serotonin receptors may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant-like effects. It also has a positive effect on the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone in lab experiments is its high potency and selectivity for the serotonin receptors. It also has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of using [4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone is its potential toxicity, which may limit its use in clinical trials.
Direcciones Futuras
There are several future directions for the use of [4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone in scientific research. One potential area of research is the development of new therapeutic agents for depression and anxiety disorders based on the structure of [4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone. Another area of research is the study of the role of [4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone in the regulation of the stress response and its potential use in the treatment of stress-related disorders. Additionally, the use of [4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone in combination with other drugs may enhance its therapeutic effects and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of [4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone involves the reaction of 4-(methoxymethyl)phenylhydrazine with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction yields [4-(methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanol, which is then oxidized with a mild oxidizing agent such as pyridinium chlorochromate to obtain [4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone.
Aplicaciones Científicas De Investigación
[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone has been extensively used in scientific research to study the central nervous system and its associated diseases such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant-like effects in animal models, which makes it a potential candidate for the development of new therapeutic agents for these disorders.
Propiedades
IUPAC Name |
[4-(methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-7-9-16(10-8-15)14(17)13-5-3-12(4-6-13)11-18-2/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZHAUPDJRYFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)

![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
![1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)



![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)